1-Iodo-2-methoxy-3-methylbenzene
Overview
Description
1-Iodo-2-methoxy-3-methylbenzene is an organic compound with the molecular formula C8H9IO. It is a derivative of benzene, where the benzene ring is substituted with an iodine atom, a methoxy group (-OCH3), and a methyl group (-CH3). This compound is of interest in organic chemistry due to its unique structure and reactivity.
Mechanism of Action
Target of Action
The primary target of 1-Iodo-2-methoxy-3-methylbenzene is the benzene ring, a crucial component in many organic compounds . The benzene ring is especially stable due to its six pi electrons, which are delocalized in six p orbitals above and below the plane of the ring .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reforming aromaticity .
Biochemical Pathways
The electrophilic aromatic substitution reaction of benzene is a key pathway in the action of this compound . This reaction allows the compound to retain the aromaticity of the benzene ring, which is crucial for its stability and reactivity .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This occurs after the electrophile forms a sigma-bond to the benzene ring and a proton is removed from the intermediate .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . Furthermore, the reaction conditions, such as temperature and pH, can also affect the compound’s reactivity and the outcome of its interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2-methoxy-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 2-methoxy-3-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine substituting a hydrogen atom on the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The starting materials, 2-methoxy-3-methylbenzene and iodine, are readily available, making the industrial synthesis feasible.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-methoxy-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Major Products:
Substitution: Products depend on the nucleophile used, such as 2-methoxy-3-methylbenzene derivatives.
Oxidation: Products include 2-methoxy-3-methylbenzaldehyde or 2-methoxy-3-methylbenzoic acid.
Reduction: The major product is 2-methoxy-3-methylbenzene.
Scientific Research Applications
1-Iodo-2-methoxy-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in studying substitution and coupling reactions.
Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
1-Iodo-2-methylbenzene: Similar structure but lacks the methoxy group.
1-Iodo-3-methylbenzene: Similar structure but with different substitution pattern.
1-Iodo-4-methylbenzene: Similar structure but with different substitution pattern.
Uniqueness: 1-Iodo-2-methoxy-3-methylbenzene is unique due to the presence of both methoxy and methyl groups, which influence its reactivity and properties. The methoxy group increases the electron density on the benzene ring, making it more reactive towards electrophiles compared to its analogs without the methoxy group.
Properties
IUPAC Name |
1-iodo-2-methoxy-3-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBPVUFEPLMJGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)I)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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